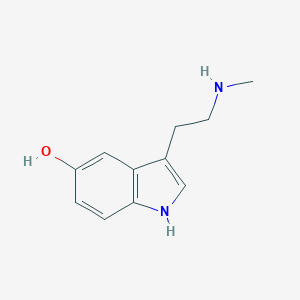

N-甲基血清素

描述

Synthesis Analysis

Microbial liberation of N-methylserotonin from orange fiber has been observed in gnotobiotic mice and humans . The study revealed that human gut microbiota members, including Bacteroides ovatus, can liberate N-methylserotonin from orange fibers .Molecular Structure Analysis

The molecular formula of N-Methylserotonin is C11H14N2O . Its average mass is 190.242 Da and its mono-isotopic mass is 190.110611 Da .科学研究应用

成瘾中的代谢特征

Patkar 等人 (2009) 的一项研究表明,与对照组相比,可卡因成瘾者的 N-甲基血清素水平明显更高。这一发现表明 N-甲基血清素在与成瘾相关的代谢途径中可能发挥着作用。

神经递质测量技术

Anderson、Feibel 和 Cohen (1987) 开发了一种使用 N-甲基血清素作为内标测量各种血液成分中血清素的方法。该技术对于了解不同生理状态下的血清素水平至关重要。

血清素缺乏症的治疗潜力

Sourkes (1991) 提出,产生脑 α-甲基血清素的 α-甲基色氨酸可用作血清素缺乏症的药物,这表明 N-甲基血清素衍生物具有治疗应用前景 Sourkes (1991)。

天然产物中的血清素能活性

Powell 等人 (2008) 发现 N(ω)-甲基血清素是黑升麻中一种潜在的活性成分,具有血清素能活性 Powell 等人 (2008)。这项研究强调了 N-甲基血清素在理解草药的药理作用中的重要性。

血清素通路代谢物作为精神疾病指标

Takeda 等人 (1995) 发现 N-甲基血清素以及其他血清素通路代谢物可能是自闭症和抑郁症等精神疾病的潜在标志物 Takeda 等人 (1995)。

作用机制

Target of Action

N-Methylserotonin is a derivative of serotonin, a tryptamine alkaloid . It primarily targets several serotonin receptors, including the 5-HT7 and 5-HT1A receptors . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognition.

Mode of Action

N-Methylserotonin interacts with its targets by binding to the serotonin receptors with high affinity and selectivity . It displays agonist activity , meaning it can activate these receptors . In addition to its direct interaction with the serotonin receptors, N-Methylserotonin also acts as a selective serotonin reuptake inhibitor . This means it can increase the levels of serotonin in the brain by slowing the reuptake of serotonin into pre-synaptic cells, thereby enhancing the neurotransmission of serotonin.

Biochemical Pathways

N-Methylserotonin affects the serotonin signaling pathway. By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .

Pharmacokinetics

It is known that n-methylserotonin can be found in various plants, animals, and fungi . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Methylserotonin and their impact on its bioavailability.

Result of Action

The activation of serotonin receptors by N-Methylserotonin can lead to various molecular and cellular effects. For instance, in a study, N-Methylserotonin, when orally administered to germ-free mice, reduced adiposity, altered liver glycogenesis, shortened gut transit time, and changed the expression of genes that regulate circadian rhythm in the liver and colon .

Action Environment

The action, efficacy, and stability of N-Methylserotonin can be influenced by various environmental factors. For example, the presence of certain gut microbiota can affect the release of N-Methylserotonin from orange fibers . In human studies, dose-dependent, orange-fiber-specific fecal accumulation of N-Methylserotonin positively correlated with levels of microbiome genes encoding enzymes that digest pectic glycans . This suggests that the gut microbiome and diet can influence the action of N-Methylserotonin.

未来方向

Research has shown that N-methylserotonin, when liberated from orange fibers by specific gut bacteria, shows beneficial metabolic effects in mice . In human studies, dose-dependent, orange-fiber-specific fecal accumulation of N-methylserotonin positively correlated with levels of microbiome genes encoding enzymes that digest pectic glycans . This suggests that identifying this type of microbial mining activity has potential therapeutic implications .

生化分析

Biochemical Properties

N-Methylserotonin binds to several serotonin receptors, including the 5-HT7 and 5-HT1A receptors, with high affinity and selectivity, and displays agonist activity . It also acts as a selective serotonin reuptake inhibitor .

Cellular Effects

N-Methylserotonin has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It can reduce host body fat storage and improve liver sugar metabolism .

Molecular Mechanism

N-Methylserotonin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is released when mice colonized with human common gut microbes are given a diet containing orange fiber .

Temporal Effects in Laboratory Settings

The effects of N-Methylserotonin change over time in laboratory settings. It has been observed to produce faster intestinal transit times when given to germ-free mice .

Dosage Effects in Animal Models

The effects of N-Methylserotonin vary with different dosages in animal models. It has been observed to produce potential beneficial effects when given to mice .

Metabolic Pathways

N-Methylserotonin is involved in metabolic pathways that interact with enzymes or cofactors . It is released from orange fiber by specific human gut microbes .

Transport and Distribution

N-Methylserotonin is transported and distributed within cells and tissues . It is released when mice colonized with human common gut microbes are given a diet containing orange fiber .

Subcellular Localization

It is structurally similar to serotonin, a neurotransmitter that plays a key role in mood, sleep, and other critical functions .

属性

IUPAC Name |

3-[2-(methylamino)ethyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUSBMNYRHGZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150396 | |

| Record name | N-Methylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1134-01-6 | |

| Record name | N-Methylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylserotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLSEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ25L5SJ6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

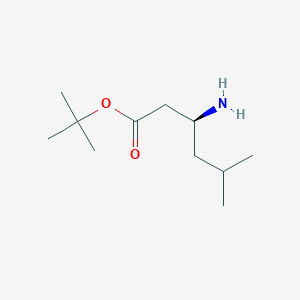

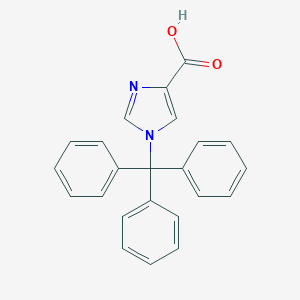

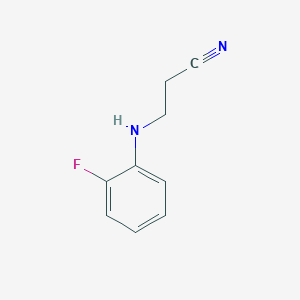

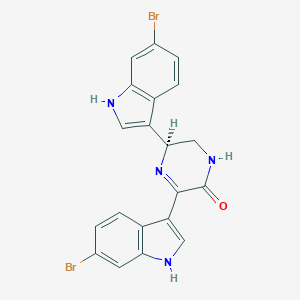

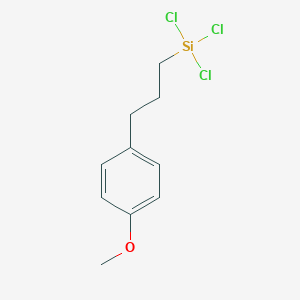

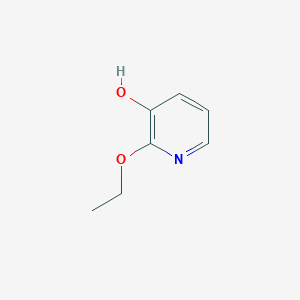

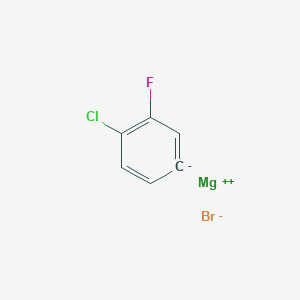

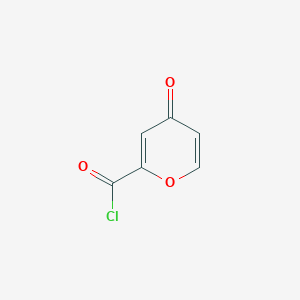

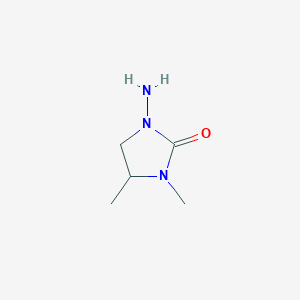

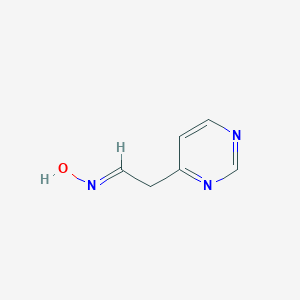

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)

![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)